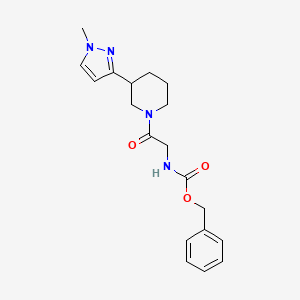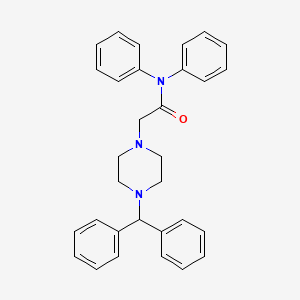
1-Benzyl-4-(benzylsulfanyl)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(benzylsulfanyl)phthalazine is a chemical compound with the molecular formula C22H18N2S and a molecular weight of 342.46 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of phthalazine derivatives, which includes 1-Benzyl-4-(benzylsulfanyl)phthalazine, often involves the reaction of phthalic anhydride with different substituted phenylacetic acids to yield intermediates. These intermediates are then treated with hydrazine to afford 4-benzyl-2H-phthalazin-1-one derivatives, which are subsequently substituted with the corresponding aminoalkylalcohol to obtain the final product .Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-(benzylsulfanyl)phthalazine consists of 22 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Phthalazine derivatives, including 1-Benzyl-4-(benzylsulfanyl)phthalazine, are known to undergo various chemical reactions. For instance, they can react with benzoyl chloride under reflux conditions to yield benzoyl derivatives .Aplicaciones Científicas De Investigación
Pharmaceutical Research
“1-Benzyl-4-(benzylsulfanyl)phthalazine” is utilized in pharmaceutical research as a reference compound for drug development. Its unique chemical structure serves as a scaffold for synthesizing novel therapeutic agents. The compound’s ability to interact with various biological targets is studied to understand its potential effects on different diseases .
Materials Science
In materials science, this compound is explored for its potential use in creating new materials with specific properties. Researchers investigate how the compound’s molecular structure could influence the thermal stability, rigidity, and durability of materials, which could be beneficial in developing advanced polymers or coatings .
Environmental Science
The environmental applications of “1-Benzyl-4-(benzylsulfanyl)phthalazine” include its use as a chemical marker in pollution tracking. Scientists can trace the compound’s presence in various ecosystems to monitor environmental contamination and study its degradation products’ impact on wildlife and plant life .
Analytical Chemistry
This compound is significant in analytical chemistry, where it’s used as a standard in chromatography and spectrometry. Its well-defined characteristics allow for the calibration of instruments and the validation of analytical methods, ensuring accurate measurement of other substances .
Pharmacology
In pharmacology, “1-Benzyl-4-(benzylsulfanyl)phthalazine” is examined for its pharmacokinetics and pharmacodynamics. Researchers assess how the body absorbs, distributes, metabolizes, and excretes the compound, which is crucial for determining safe and effective dosage ranges .
Biochemistry
Lastly, in biochemistry, the compound is used to study enzyme reactions and binding affinities. It may act as an inhibitor or activator for certain enzymes, providing insights into biochemical pathways and the development of enzyme-based assays .
Mecanismo De Acción
Target of Action
It’s known that compounds with a phthalazine structure often interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the ability to stabilize any intermediate in the aromatic ring .
Biochemical Pathways
Compounds with a phthalazine structure are known to influence various biochemical pathways .
Result of Action
Compounds with a phthalazine structure have been associated with various pharmacological activities .
Direcciones Futuras
The future directions for research on 1-Benzyl-4-(benzylsulfanyl)phthalazine and similar compounds could involve further exploration of their vasorelaxant and antiplatelet activities, as well as their potential applications in the treatment of cardiovascular diseases . Additionally, the synthesis of new phthalazine derivatives and the study of their biological activities could be a promising area of research .
Propiedades
IUPAC Name |
1-benzyl-4-benzylsulfanylphthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2S/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22(24-23-21)25-16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBQWSANZXNXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(benzylsulfanyl)phthalazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2993997.png)
![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide](/img/structure/B2993998.png)
![(Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2994000.png)
![N-[(1S,3R)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2994001.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2994004.png)
![4-(4-fluorophenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2994006.png)
![4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2994008.png)

![Methyl 2-[(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B2994010.png)


![N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]acetamide](/img/structure/B2994014.png)
